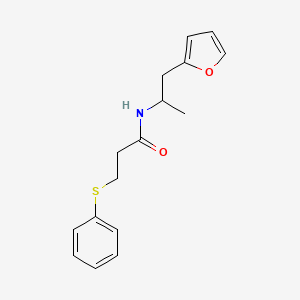

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide

Description

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a furan-2-yl group at the propan-2-yl amine position and a phenylthio (C₆H₅S−) moiety at the 3-position of the propanamide chain.

Properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13(12-14-6-5-10-19-14)17-16(18)9-11-20-15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFFAYJBQJBHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the phenylthio and propanamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide group to an amine.

Substitution: The phenylthio group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce amines.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide:

Compound 31 : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

- Structure : Features a thiazole ring substituted with a 4-fluorophenyl group and a furan-2-yl-propanamide chain.

- Synthesis: Prepared via Suzuki coupling of 3-(furan-2-yl)propanoic acid with 2-amino-5-bromothiazole, followed by reaction with 4-fluorophenylboric acid .

- Activity : Exhibits potent inhibitory effects on KPNB1 (a nuclear transport protein) and anticancer activity in cell-based assays.

- Comparison : Replaces the phenylthio group with a thiazole-fluorophenyl system, enhancing rigidity and electronic diversity. The thiazole ring may improve binding specificity compared to the sulfur-linked phenyl group in the target compound.

Compound 2 : R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide

- Structure : Contains a methoxyphenyl group and a phenyl-substituted propan-2-yl amine.

- Synthesis: Synthesized via EDCI/HOBt-mediated coupling of R-amphetamine with 3-(4-methoxyphenyl)propanoic acid .

- Activity : Implicated in methamphetamine use disorder treatment (context inferred from the study focus).

- Comparison : The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing phenylthio group. This difference may influence solubility and target selectivity.

S45/S46 : 2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide

- Structure : Incorporates an indole ring and a bulky cyclooctylethyl group.

- Synthesis : Involves carbamate intermediates and acidic deprotection steps .

- Comparison : The indole moiety introduces hydrogen-bonding capabilities absent in the furan-based target compound. The cyclooctylethyl group may enhance membrane permeability but reduce metabolic stability.

3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides

- Structure : Combines thiazole, oxadiazole, and sulfanyl groups with a propanamide core .

- Synthesis : Multi-step protocol involving hydrazine, carbon disulfide, and nucleophilic substitution.

Comparative Data Table

Key Research Findings

Binding Interactions : Thiazole and oxadiazole derivatives show improved enzyme inhibition due to heterocyclic π-stacking and hydrogen bonding, whereas the phenylthio group may favor hydrophobic interactions .

Metabolic Stability : Bulky substituents (e.g., cyclooctylethyl in S45/S46) improve membrane permeability but may reduce metabolic clearance rates compared to smaller groups like furan .

Biological Activity

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Structural Characteristics

The compound features a furan ring , a propanamide moiety , and a phenylthio group . These components contribute to its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.

| Structural Feature | Description |

|---|---|

| Furan Ring | Contributes to reactivity and potential antimicrobial properties. |

| Propanamide Moiety | Imparts stability and enhances interaction with biological targets. |

| Phenylthio Group | Modifies chemical properties, influencing biological activity. |

Antimicrobial Properties

Preliminary studies indicate that compounds containing furan rings exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.

Enzyme Interaction

The biological activity of this compound may involve interaction with specific enzymes, modulating their activity and influencing metabolic pathways. This compound may act as an inhibitor or modulator of enzyme function, which can be crucial for drug development.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of related compounds to assess their biological activities. For example:

- Study on Antiviral Activity : A related compound demonstrated significant antiviral effects against various viruses, including hepatitis C and influenza strains, with IC50 values indicating potent activity at low concentrations .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that modifications in the furan ring can enhance the inhibitory effect on specific enzymes involved in metabolic processes .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan Ring : Cyclization reactions starting from suitable precursors.

- Introduction of the Phenylthio Group : Utilizing thiophenol in the presence of catalysts.

- Formation of the Propanamide Moiety : Achieved through amidation reactions involving amines and carboxylic acid derivatives.

Industrial Production

For industrial applications, optimization of reaction conditions is crucial to maximize yield and purity. Techniques such as high-pressure reactors and continuous flow systems are often employed to enhance production efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.